Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester
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Overview
Description
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is a synthetic derivative of ampicillin, a well-known β-lactam antibiotic. This compound is designed to enhance the pharmacological properties of ampicillin, potentially offering improved efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester typically involves multiple steps:
Starting Material: The synthesis begins with ampicillin as the core structure.
Thiazepine Ring Formation: The thiazepine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Esterification: The N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester group is attached via esterification, using specific esterifying agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a model compound for studying β-lactam antibiotics.
Biology: For investigating its effects on bacterial cell walls.
Medicine: As a potential therapeutic agent with enhanced properties.
Industry: In the development of new antibiotics and drug formulations.
Mechanism of Action
The mechanism of action of this compound involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The thiazepine analog may offer additional binding interactions, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Ampicillin: The parent compound with a similar β-lactam structure.
Amoxicillin: Another β-lactam antibiotic with a broader spectrum of activity.
Cephalexin: A cephalosporin antibiotic with a similar mechanism of action.
Uniqueness
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is unique due to its modified structure, which may offer improved pharmacokinetic properties, such as increased stability and bioavailability.
Properties
Molecular Formula |
C23H29N3O7S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methoxymethyl (3S)-6-[[(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-2,2-dimethyl-7-oxo-3,4-dihydro-1,4-thiazepine-3-carboxylate |
InChI |
InChI=1S/C23H29N3O7S/c1-14(11-17(27)32-5)25-18(15-9-7-6-8-10-15)20(28)26-16-12-24-19(21(29)33-13-31-4)23(2,3)34-22(16)30/h6-12,18-19,24-25H,13H2,1-5H3,(H,26,28)/b14-11+/t18-,19+/m1/s1 |
InChI Key |
RIBUBBFEBPHJKV-YYYKYCEESA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)NC2=CN[C@H](C(SC2=O)(C)C)C(=O)OCOC |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2=CNC(C(SC2=O)(C)C)C(=O)OCOC |
Origin of Product |
United States |
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